

Physical and chemical properties of 2,5-Dimethyldiphenylmethane

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Compound of Interest

Compound Name: 2,5-Dimethyldiphenylmethane

Cat. No.: B077686

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An In-Depth Technical Guide to 2,5-Dimethyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dimethyldiphenylmethane**, also known as 2-benzyl-1,4-dimethylbenzene. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Physical Properties

2,5-Dimethyldiphenylmethane is an aromatic hydrocarbon.^[1] While specific experimental data for some physical properties are not readily available, a combination of computed data and information on analogous compounds provides a detailed profile.

General Properties

Property	Value	Source
IUPAC Name	2-benzyl-1,4-dimethylbenzene	PubChem[2]
Synonyms	2,5-Dimethylbenzylbenzene, (2,5-dimethylphenyl)phenylmethane	PubChem[2]
CAS Number	13540-50-6	PubChem[2]
Molecular Formula	C ₁₅ H ₁₆	PubChem[2]
Molecular Weight	196.29 g/mol	PubChem[2]
Appearance	Expected to be a liquid or low-melting solid	Inferred

Tabulated Physical Data

Quantitative data for **2,5-Dimethyldiphenylmethane** is summarized below. Much of the available data is computed, with experimental values for closely related compounds provided for context.

Property	Value	Type	Source
Melting Point	No experimental data found	-	-
Analog: Diphenylmethane	25-27 °C	Experimental	Wikipedia[3]
Boiling Point	No experimental data found	-	-
Analog: 2-Ethyl-p-xylene	187 °C	Experimental	Stenutz[4]
Density	No experimental data found	-	-
Analog: 2-Ethyl-p-xylene	0.88 g/cm ³	Experimental	PubChem[5]
XLogP3 (Octanol-Water Partition Coeff.)	4.6	Computed	PubChem[2]
Topological Polar Surface Area	0 Å ²	Computed	PubChem[2]
Refractive Index	No experimental data found	-	-
Analog: 2-Ethyl-p-xylene	1.505	Experimental	Stenutz[4]

Solubility

Based on its nonpolar aromatic hydrocarbon structure, **2,5-Dimethyldiphenylmethane** is expected to be insoluble in water.[6] It is predicted to be soluble in common organic solvents.

Solvent	Expected Solubility	Basis
Water	Insoluble	Nonpolar nature of the molecule[6]
Ethanol	Soluble	"Like dissolves like" principle
Diethyl Ether	Soluble	"Like dissolves like" principle
Acetone	Soluble	"Like dissolves like" principle
Benzene	Soluble	"Like dissolves like" principle
Toluene	Soluble	"Like dissolves like" principle
Chloroform	Soluble	"Like dissolves like" principle
Carbon Tetrachloride	Soluble	"Like dissolves like" principle

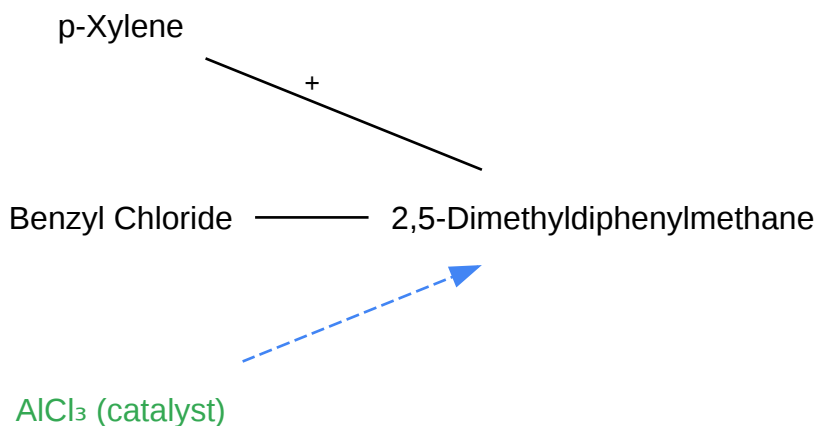
Chemical Properties and Reactivity

The chemical reactivity of **2,5-Dimethyldiphenylmethane** is dictated by its constituent functional groups: a 1,2,4-trisubstituted benzene ring and a benzylic methylene bridge.

- **Electrophilic Aromatic Substitution:** The dimethyl-substituted phenyl ring is activated towards further electrophilic substitution. The directing effects of the methyl and benzyl groups will influence the position of incoming electrophiles.
- **Benzylic Reactivity:** The methylene group is benzylic to both phenyl rings, making its hydrogen atoms susceptible to radical abstraction and oxidation. This position can be a site for various functionalization reactions.[7]
- **Oxidation:** Strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids and the methylene bridge to a ketone (a benzophenone derivative).

Synthesis of 2,5-Dimethyldiphenylmethane

The most common method for the synthesis of **2,5-Dimethyldiphenylmethane** is the Friedel-Crafts alkylation of p-xylene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[8]



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Figure 1. Synthesis of **2,5-Dimethyldiphenylmethane** via Friedel-Crafts Alkylation.

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

The following is a general experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, adapted for the synthesis of **2,5-Dimethyldiphenylmethane**.

Materials:

- p-Xylene
- Benzyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry, inert solvent (e.g., dichloromethane or carbon disulfide)
- Ice
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate solution

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Reflux condenser
- Drying tube

Procedure:

- **Setup:** A clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube is assembled. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
- **Catalyst Suspension:** Anhydrous aluminum chloride is added to the flask, followed by the addition of a dry, inert solvent. The mixture is stirred to form a suspension.
- **Addition of Reactants:** p-Xylene is added to the catalyst suspension. Benzyl chloride is then added dropwise from the addition funnel to the stirred mixture. The addition is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).
- **Workup:** The reaction is quenched by carefully pouring the mixture over crushed ice and water, often with the addition of hydrochloric acid to dissolve the aluminum salts.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

- **Drying and Purification:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Spectroscopic Data

While specific spectra for **2,5-Dimethyldiphenylmethane** are not publicly available in detail, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.10	Multiplet	5H	Protons on the unsubstituted phenyl ring
~7.00 - 6.90	Multiplet	3H	Protons on the dimethyl-substituted ring
~4.00	Singlet	2H	Methylene protons (-CH ₂ -)
~2.30	Singlet	3H	Methyl protons (-CH ₃)
~2.25	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~141 - 138	Quaternary carbons of the phenyl rings
~136 - 130	Quaternary carbons of the dimethylphenyl ring
~130 - 125	CH carbons of the aromatic rings
~38	Methylene carbon (-CH ₂ -)
~21	Methyl carbon (-CH ₃)
~19	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Medium	Aliphatic C-H stretch (methyl and methylene)
1600 - 1450	Medium	Aromatic C=C ring stretching
~1450	Medium	CH ₂ and CH ₃ bending
~880 - 800	Strong	C-H out-of-plane bending (1,2,4-trisubstituted)
~770 - 730	Strong	C-H out-of-plane bending (monosubstituted)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns for diarylmethanes include:

- Benzylic cleavage: Loss of a hydrogen atom to form a stable benzhydryl-type cation at m/z = 195.
- Tropylium ion formation: A prominent peak at m/z = 91, corresponding to the [C₇H₇]⁺ ion.

- Loss of the benzyl group: A peak at $m/z = 105$, corresponding to the dimethylphenyl cation.
- Loss of the dimethylphenyl group: A peak at $m/z = 91$, again corresponding to the benzyl/tropylium cation.

Safety and Handling

2,5-Dimethyldiphenylmethane is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification

- Harmful if swallowed.
- May cause an allergic skin reaction.
- Suspected of causing cancer.
- Very toxic to aquatic life with long-lasting effects.

Precautionary Measures

- Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Avoid release to the environment.

First Aid

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

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